molecular formula C16H20FN3O6 B14089814 2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid

2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid

Cat. No.: B14089814
M. Wt: 369.34 g/mol
InChI Key: JGOXQNABWWZJSO-UHFFFAOYSA-N
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Description

2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxazolidinone ring, a fluoro-substituted aromatic ring, and an acetamidomethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid typically involves multiple stepsThe final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-chloro-N-(2-hydroxyethyl)anilino]acetic acid
  • 2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-bromo-N-(2-hydroxyethyl)anilino]acetic acid
  • 2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-iodo-N-(2-hydroxyethyl)anilino]acetic acid

Uniqueness

The uniqueness of 2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid lies in its specific substitution pattern and the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C16H20FN3O6

Molecular Weight

369.34 g/mol

IUPAC Name

2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid

InChI

InChI=1S/C16H20FN3O6/c1-10(22)18-7-12-8-20(16(25)26-12)11-2-3-14(13(17)6-11)19(4-5-21)9-15(23)24/h2-3,6,12,21H,4-5,7-9H2,1H3,(H,18,22)(H,23,24)

InChI Key

JGOXQNABWWZJSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F

Origin of Product

United States

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